4-Azidophenyl isothiocyanate
Description
Contextualization within Heterobifunctional Reagent Design in Chemical Biology and Materials Science
Heterobifunctional reagents are compounds that possess two different reactive groups, allowing for the sequential or selective formation of covalent bonds with two different target molecules or functional groups. This class of reagents, which includes 4-azidophenyl isothiocyanate, is fundamental to the fields of chemical biology and materials science. scbt.com
In chemical biology, these linkers are indispensable for elucidating the intricate web of interactions between biomolecules. For instance, they can be used to study protein-protein or protein-nucleic acid interactions by covalently trapping transient complexes, thereby allowing for their isolation and analysis. nih.gov The ability to connect a probe or tag to a specific biomolecule is another key application, facilitating the study of biological processes or the development of targeted therapeutic agents. nih.gov
In materials science, heterobifunctional reagents are employed to modify surfaces and functionalize materials with specific properties. lookchem.com For example, this compound can be used to attach peptides to silicon surfaces, creating biocompatible materials or biosensors. It is also used to functionalize nanoparticles, creating photosensitive materials with potential applications in targeted drug delivery and imaging. lookchem.com The design of these reagents is a continuous area of research, aiming to create linkers with varied spacer arm lengths, solubilities, and reactive groups to suit a wide array of applications at the interface of biology and materials science. nih.gov
Historical Perspectives on the Development and Early Research Applications of Azido- and Isothiocyanato-Functionalized Compounds
The utility of this compound is built upon the historical development and established reactivity of its constituent functional groups.
The azido (B1232118) group , particularly in the form of aryl azides, has a long history in the field of photoaffinity labeling, a technique first conceptualized in the early 1960s. nih.govresearchgate.net This method involves a ligand equipped with a photoreactive group that, upon irradiation with light, forms a highly reactive species capable of forming a covalent bond with its target biomolecule. nih.gov Aryl azides became popular choices for this purpose because, upon photolysis, they generate reactive nitrenes that can insert into C-H and N-H bonds, common in biological macromolecules. researchgate.netresearchgate.net For decades, aromatic azides have been instrumental in synthesizing novel organic compounds, creating new materials, and labeling biomolecules. researchgate.netbenthamdirect.com
The isothiocyanate group has an equally significant history, particularly in protein chemistry. foodandnutritionjournal.org Its reaction with primary amines, such as the N-terminus of a peptide or the side chain of a lysine (B10760008) residue, to form a stable thiourea (B124793) linkage is a cornerstone of protein modification. This specific reactivity was famously harnessed in the Edman degradation procedure for sequencing proteins. Isothiocyanates have since been widely used to attach fluorescent dyes, such as fluorescein (B123965) isothiocyanate (FITC), to proteins for visualization and tracking. foodandnutritionjournal.orgresearchgate.net The predictable and efficient reactivity of isothiocyanates with amines under mild conditions has made them a reliable tool for bioconjugation. acs.orgrsc.org
Fundamental Significance of Orthogonal Reactivity via Azido and Isothiocyanate Moieties in Bioconjugation and Crosslinking Methodologies
The power of this compound lies in the orthogonal reactivity of its two functional groups. Orthogonal chemistry refers to a set of reactions that can occur in the same vessel without interfering with one another. acs.orgacs.org In this molecule, the isothiocyanate and azide (B81097) groups react under entirely different conditions, allowing for a controlled, stepwise conjugation process.
The isothiocyanate group reacts specifically with primary amines under relatively mild, dark conditions to form a stable thiourea bond. In contrast, the aryl azide group is chemically inert under these conditions. nih.gov It remains dormant until activated by UV light, at which point it loses nitrogen gas (N₂) to form a highly reactive nitrene intermediate. researchgate.net This nitrene can then rapidly and non-selectively insert into nearby C-H or N-H bonds, forming a covalent crosslink. researchgate.net
This two-step reactivity is crucial for many experimental designs. A researcher can first attach the isothiocyanate end of the molecule to a purified protein or an amine-functionalized surface in a controlled manner. Subsequently, this modified molecule can be introduced into a complex biological system or placed in contact with another material. Upon UV irradiation, the azide is activated, capturing any interacting partners in its immediate vicinity. This temporal and conditional control is a significant advantage in crosslinking studies designed to map molecular interactions. nih.gov
Table 1: Orthogonal Reactivity of this compound Functional Groups
| Functional Group | Reactive Partner(s) | Reaction Condition | Bond Formed | Key Feature |
| Isothiocyanate (-NCS) | Primary Amines (e.g., Lysine side chains, N-terminus of proteins) | Dark, mild pH | Thiourea | Chemoselective, stable linkage formed under standard biochemical conditions. |
| Aryl Azide (-N₃) | C-H and N-H bonds (and other proximal bonds) | UV Light Irradiation | C-N or N-N | Photoinducible, forms a highly reactive nitrene for non-specific insertion. |
Current Research Landscape and Emerging Trends in the Utilization of this compound as a Molecular Tool
The unique properties of this compound continue to make it a relevant tool in modern chemical research, with ongoing trends focused on surface science, nanotechnology, and proteomics.
A significant area of application is the surface modification of materials. Researchers use this compound to immobilize biomolecules onto various substrates. For example, it has been used to functionalize silica (B1680970) nanoparticles by first reacting the isothiocyanate group with surface-tethered amino groups, followed by photo-crosslinking via the azide group. mdpi.comresearchgate.net This strategy allows for the creation of stable nanoparticle coatings on diverse surfaces, including polymers and fabrics, for applications ranging from biosensors to antimicrobial materials. mdpi.com
In nanotechnology , the compound is used to create photosensitive nanoparticles. lookchem.com By attaching this compound to the surface of nanoparticles, materials can be designed that respond to light, which is a desirable feature for targeted drug delivery systems and advanced imaging technologies.
In the field of proteomics and chemical biology , this compound remains a valuable crosslinking agent for investigating interactions between proteins and other molecules, such as membrane lipids. nih.gov The ability to initiate crosslinking with a pulse of light provides temporal control to capture specific interaction states. Furthermore, the azide group's utility has expanded with the advent of "click chemistry," where it can react with alkyne-tagged molecules in a highly specific and efficient manner, further broadening its application in creating complex biomolecular structures. rsc.org
Emerging research also explores the use of isothiocyanate-containing compounds in synergy with other therapeutic agents. While this is a broader area of investigation, the fundamental reactivity of the isothiocyanate group, as found in this compound, is central to these studies.
Structure
3D Structure
Properties
IUPAC Name |
1-azido-4-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4S/c8-11-10-7-3-1-6(2-4-7)9-5-12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPGXADJZXSISQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=S)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20225273 | |
| Record name | 4-Azidophenylisothiocyanate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74261-65-7 | |
| Record name | 4-Azidophenylisothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074261657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Azidophenylisothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20225273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Azidophenyl isothiocyanate | |
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Chemical Reactivity and Mechanistic Pathways of 4 Azidophenyl Isothiocyanate
Reactivity of the Isothiocyanate Functional Group
The isothiocyanate group (–N=C=S) is a potent electrophile, readily undergoing nucleophilic attack at the central carbon atom. This reactivity is harnessed for the formation of stable covalent bonds with various nucleophiles.
Nucleophilic Addition Reactions with Amine Moieties: Formation of Thiourea (B124793) Linkages in Bioconjugation
The reaction between the isothiocyanate group of 4-azidophenyl isothiocyanate and primary or secondary amines results in the formation of a stable thiourea linkage. researchgate.netnih.gov This reaction is a cornerstone of bioconjugation, allowing for the covalent labeling of proteins and other biomolecules. kiku.dknih.gov The nucleophilic amine attacks the electrophilic carbon of the isothiocyanate, initiating the formation of the thiourea bond. researchgate.netgre.ac.uk
The efficiency of this reaction is pH-dependent. For optimal conjugation with the ε-amino groups of lysine (B10760008) residues in proteins, a more alkaline condition (pH 9-11) is preferred to ensure the amine group is deprotonated and thus more nucleophilic. researchgate.netresearchgate.netnih.gov This strategy has been widely employed for attaching fluorescent dyes and other moieties to proteins for various applications in research and diagnostics. nih.gov For example, fluorescein (B123965) isothiocyanate (FITC), a related compound, is extensively used for labeling proteins through this chemistry. nih.gov
The reaction proceeds via the formation of a dithiocarbamate (B8719985) intermediate when reacting with primary amines and carbon disulfide, which can then be desulfurized to yield the isothiocyanate. kiku.dkrsc.orgcbijournal.com The direct reaction of this compound with amines, however, provides a direct route to the desired thiourea-linked bioconjugate.
Table 1: Reaction Conditions for Thiourea Linkage Formation
| Reactants | Nucleophile | Product | pH Condition | Application |
| This compound | Primary/Secondary Amine (e.g., Lysine side chain) | Thiourea-linked conjugate | Alkaline (pH 9-11) | Protein labeling, Bioconjugation |
This table summarizes the key parameters for the reaction of this compound with amine moieties.
Reactions with Thiol Nucleophiles: Formation of Dithiocarbamate Derivatives
The isothiocyanate group also reacts with thiol nucleophiles, such as the side chain of cysteine residues in proteins, to form dithiocarbamate derivatives. ontosight.aiontosight.ai This reaction is also pH-dependent, favoring weakly basic conditions (pH 7.4–9.1) where the thiol group is in its more nucleophilic thiolate form. researchgate.netnih.gov The reaction of isothiocyanates with thiols is reported to be significantly faster than with amines under these conditions. acs.org
The formation of dithiocarbamates is a rapid and reversible process. ontosight.ainih.gov The nucleophilic attack of the thiolate on the isothiocyanate carbon leads to the dithiocarbamate linkage. nih.gov This reversibility has led to the concept of isothiocyanate-thiol conjugates acting as transport forms, capable of transferring the isothiocyanate group to other thiol-containing molecules in a process called transthiocarbamoylation. nih.gov
Research has shown that various isothiocyanates readily form adducts with cysteine. acs.orgnih.gov For instance, the reaction of different phenyl isothiocyanates with L-cysteine has been studied to understand the kinetics and product formation, which can include cyclized derivatives. acs.orgamazonaws.com
Table 2: Comparison of Isothiocyanate Reactivity with Amines and Thiols
| Nucleophile | Product | Optimal pH | Reaction Rate | Reversibility |
| Amine (e.g., Lysine) | Thiourea | 9-11 researchgate.netresearchgate.net | Slower | Irreversible |
| Thiol (e.g., Cysteine) | Dithiocarbamate | 7.4-9.1 nih.gov | Faster acs.org | Reversible nih.gov |
This table provides a comparative overview of the reaction of isothiocyanates with amine and thiol nucleophiles.
Cycloaddition Reactions Involving the Isothiocyanate Moiety
The C=N and C=S double bonds of the isothiocyanate group can participate in cycloaddition reactions. publish.csiro.au These reactions are a powerful tool in organic synthesis for the construction of heterocyclic ring systems. While various types of cycloadditions are known for isothiocyanates, including [2+2], [3+2], and [4+2] cycloadditions, the specific participation of this compound in these reactions is less commonly documented in the context of bioconjugation compared to its nucleophilic addition reactions.
Examples of cycloaddition reactions involving isothiocyanates in general include:
[4+2] Cycloaddition (Diels-Alder type): Isothiocyanates can react with conjugated dienes. For example, reactions with conjugated azomethines have been reported to form s-triazine-5-thiones. acs.org Enzymatic [4+2] aza-cycloadditions are also known in the biosynthesis of certain antibiotics. nih.gov
[3+2] Cycloaddition: Isothiocyanates can react with 1,3-dipoles like aziridines, catalyzed by Lewis acids such as FeCl3, to yield thiazolidine (B150603) derivatives. rsc.orgresearchgate.net
[2+2] Cycloaddition: Reactions with certain nitrones can lead to cycloadducts, although these are often unstable. publish.csiro.au The reaction of isothiocyanates with ynamines can also proceed via [2+2] cycloaddition.
These cycloaddition reactions highlight the synthetic versatility of the isothiocyanate group beyond its role in bioconjugation. nih.govcore.ac.ukresearchgate.net
Reactivity of the Azido (B1232118) Functional Group in Bioorthogonal Chemistry
The azido group (–N₃) of this compound is a key player in bioorthogonal chemistry. Its near-total absence in biological systems and its specific reactivity with certain partners allow for chemical transformations to be carried out in complex biological environments without interfering with native processes.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Macromolecular and Bioconjugation Research
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of "click chemistry," a set of powerful, reliable, and selective reactions. In this reaction, the azide (B81097) group of this compound reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring.
This reaction is highly efficient and has found widespread use in various fields, including:
Bioconjugation: For labeling proteins, nucleic acids, and other biomolecules. nih.gov
Materials Science: For the functionalization of surfaces and the synthesis of polymers and dendrimers. lookchem.com
Drug Discovery: For the synthesis of complex molecules and potential therapeutics.
The CuAAC reaction allows for the precise and stable connection of different molecular entities, making this compound a valuable bifunctional linker. After the isothiocyanate group has reacted with a target molecule (e.g., a protein), the azide group remains available for subsequent CuAAC-mediated conjugation with an alkyne-containing probe or another molecule.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Metal-Free Bioconjugation
A significant advancement in bioorthogonal chemistry was the development of strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction eliminates the need for a cytotoxic copper catalyst, making it more suitable for applications in living systems. nih.govfrontiersin.org In SPAAC, the azide group reacts with a strained cyclooctyne (B158145) derivative, such as dibenzoazacyclooctyne (DIBO or DBCO). researchgate.netumich.edu The ring strain of the cyclooctyne provides the driving force for the [3+2] cycloaddition reaction to occur at physiological temperatures without a catalyst. nih.gov
The reaction of this compound's azide group with a strained alkyne proceeds with high efficiency and selectivity, forming a stable triazole linkage. researchgate.net This metal-free approach has become a powerful tool for:
Live-cell imaging: Attaching fluorescent probes to biomolecules in their native environment.
In vivo bioconjugation: Modifying biomolecules within living organisms.
Drug delivery: Constructing targeted drug delivery systems.
The dual reactivity of this compound allows for a two-step labeling strategy. First, the isothiocyanate group can be used to attach the molecule to a protein. Then, the azide group can be specifically targeted by a cyclooctyne-bearing molecule via SPAAC, enabling the introduction of a second functionality in a bioorthogonal manner. rsc.orgresearchgate.net
Table 3: Comparison of CuAAC and SPAAC for Azide Conjugation
| Reaction | Catalyst | Alkyne Partner | Conditions | Biological Compatibility |
| CuAAC | Copper(I) | Terminal Alkyne | Mild, aqueous | Limited by copper cytotoxicity |
| SPAAC | None (Metal-free) | Strained Cyclooctyne (e.g., DBCO) | Physiological | High, suitable for living systems |
This table compares the key features of the two main bioorthogonal reactions involving the azide group of this compound.
Photochemical Reactivity: Nitrene Formation for Covalent Crosslinking
Chemoselectivity and Orthogonal Functionalization in Complex Research Environments
The presence of two distinct reactive groups in this compound allows for chemoselective and orthogonal functionalization, a powerful strategy in complex chemical environments. nih.gov Chemoselectivity refers to the preferential reaction of one functional group over another, while orthogonality implies that each functional group can be addressed independently without interfering with the other. nih.govresearchgate.net
The isothiocyanate group (-N=C=S) is an electrophile that reacts readily with nucleophiles, most notably primary amines, to form stable thiourea linkages. nih.gov This reaction is typically carried out under mild basic conditions and is highly selective for amines over other nucleophiles present in biological systems. nih.govnih.gov
On the other hand, the azide group (-N₃) is stable under these conditions and can be selectively reacted through different chemical pathways. As discussed, it can be photochemically activated to form a nitrene for crosslinking or it can participate in bioorthogonal reactions like the Staudinger ligation or copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry). plos.orgscispace.com
This orthogonality allows for a sequential modification strategy. For example, a protein can first be labeled at its lysine residues through the reaction of the isothiocyanate group of this compound. The resulting azide-functionalized protein can then be subjected to a second modification at the azide position, for instance, by reacting it with an alkyne-containing fluorescent dye via click chemistry. This approach enables the site-specific introduction of multiple functionalities onto a single biomolecule.
Table 2: Orthogonal Reactivity of this compound
| Functional Group | Reagent/Condition | Product |
|---|---|---|
| Isothiocyanate | Primary Amine (e.g., Lysine side chain) | Thiourea linkage |
| Azide | UV Light | Nitrene (for crosslinking) |
| Azide | Phosphine (Staudinger Ligation) | Amide linkage |
Kinetic and Thermodynamic Considerations Governing this compound Reactivity
The reaction of the isothiocyanate group with primary amines is generally a thermodynamically favorable process, leading to the formation of a stable thiourea bond. mdpi.com The kinetics of this reaction are influenced by factors such as the nucleophilicity of the amine, the solvent, and the pH of the reaction medium. mdpi.com For instance, the reaction of phenyl isothiocyanate with methylamine (B109427) in water has a calculated Gibbs free energy (ΔG) of -53.16 kJ/mol, indicating a spontaneous process. mdpi.com
The kinetics of the azide group's reactions are highly dependent on the chosen pathway. The photochemical decomposition of aryl azides to nitrenes is a rapid process that occurs on the femtosecond to picosecond timescale upon light absorption. nih.gov The subsequent reactions of the nitrene are also typically very fast.
For bioorthogonal reactions, the kinetics are a critical factor. In a study investigating the copper-free click reaction between a dibenzoazacyclooctyne derivative and various azides, the second-order rate constant for the reaction with this compound was determined. researchgate.net
Table 3: Kinetic Data for the Reaction of this compound with Dibenzoazacyclooctyne
| Temperature (°C) | Solvent | Second-Order Rate Constant (k) [M⁻¹s⁻¹] |
|---|---|---|
| 25 | CD₃CN | 2.3 x 10⁻³ |
| 37 | CD₃CN | 3.7 x 10⁻³ |
Data from a study on the reaction with a specific dibenzoazacyclooctyne derivative. researchgate.net
These kinetic values, while specific to this particular reaction, provide insight into the reactivity of the azide group of this compound in strain-promoted cycloadditions. The rate constants are influenced by factors such as ring strain in the alkyne and the electronic properties of the azide. scispace.com The thermodynamic driving force for these cycloaddition reactions is the formation of a stable triazole ring.
Applications of 4 Azidophenyl Isothiocyanate in Advanced Research Methodologies
Application in Bioconjugation Strategies for Molecular Probes and Conjugates
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a fundamental technique in chemical biology and materials science. 4-Azidophenyl isothiocyanate serves as a key linker molecule in these strategies. nih.gov
Protein and Peptide Labeling and Functionalization
The isothiocyanate group of this compound reacts readily with primary amine groups found on proteins and peptides, such as the N-terminus and the side chain of lysine (B10760008) residues, to form a stable thiourea (B124793) bond. ontosight.ainih.gov This initial reaction covalently attaches the azido-phenyl moiety to the protein or peptide. The azide (B81097) group can then be utilized in a secondary "click chemistry" reaction, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to conjugate other molecules containing an alkyne group. researchgate.net This two-step approach allows for the precise and efficient labeling of proteins and peptides with a wide range of functionalities, including fluorescent dyes, biotin (B1667282) tags, or other reporter molecules. google.com
This method has been successfully employed to:
Create peptide-conjugated surfaces on silicon substrates for applications in biosensors and cell attachment studies. researchgate.netlookchem.com
Develop fluorescent probes for tumor-targeted imaging by coupling with rhodamine derivatives.
Functionalize antibodies for the development of antibody-drug conjugates. researchgate.net
Table 1: Examples of Protein and Peptide Functionalization using this compound
| Application | Target Biomolecule | Key Finding |
| Biosensor Development | RGD-terminated peptide | Successful covalent immobilization on an alkyne-terminated silicon surface via Cu(I)-catalyzed Huisgen 1,3-dipolar cycloaddition. researchgate.net |
| Tumor Imaging | Antibodies, Peptides | Conjugation with rhodamine derivatives to create pH- or temperature-sensitive fluorescent probes for targeted imaging. |
| Antibody-Drug Conjugates | Native antibodies | Selective functionalization of arginine residues to introduce azide groups for subsequent "click" reactions. researchgate.net |
| Protein Analysis | General proteins | Enables the transformation of azide-PITC into other bioconjugates, such as biotin-PITC, through click chemistry. google.comepo.org |
Nucleic Acid Modification and Probe Development
Similar to proteins, nucleic acids can be modified using this compound. While direct reaction with the canonical bases is not typical, modified nucleic acids containing primary amine groups can be readily functionalized. google.comgoogle.com The resulting azide-modified nucleic acid can then be conjugated to other molecules using click chemistry. This strategy is valuable for the development of nucleic acid probes for use in various molecular biology techniques, such as fluorescence in situ hybridization (FISH) and polymerase chain reaction (PCR). It also allows for the attachment of nucleic acids to surfaces or nanoparticles for the creation of biosensors and other diagnostic tools. google.com
Carbohydrate Functionalization and Glycoconjugate Research
Carbohydrates and glycoconjugates can also be functionalized using this compound, provided they have been chemically modified to introduce a primary amine. For example, aminated sugars can react with the isothiocyanate group. A more common approach involves using related compounds like α-D-Mannopyranosylphenyl isothiocyanate, which already contains a carbohydrate moiety, to interact with specific carbohydrate-binding proteins (lectins). The azide group on this compound allows for the attachment of carbohydrates to proteins, lipids, or surfaces, facilitating research into carbohydrate-mediated biological processes such as cell recognition and signaling. mdpi.com
Utilization as a Molecular Crosslinking Reagent in Structural Biology and Materials Science
The dual reactivity of this compound makes it an excellent crosslinking reagent. After the initial reaction of the isothiocyanate group, the photoreactive azide group can be activated by UV light to form a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with a nearby molecule, effectively "crosslinking" the two entities.
Intermolecular Crosslinking for Interaction Mapping (e.g., Protein-Protein, Protein-Lipid)
Intermolecular crosslinking is a powerful technique for identifying and mapping the interactions between different molecules. In the context of protein-protein interactions, this compound can be used to covalently link interacting protein partners. uni-halle.de One protein is first labeled with the reagent via its isothiocyanate group. Upon interaction with its binding partner, UV activation of the azide group leads to the formation of a covalent crosslink. Subsequent analysis, often using mass spectrometry, can identify the crosslinked proteins and even the specific regions of interaction. nih.gov
This approach is also highly valuable for studying protein-lipid interactions within biological membranes. plos.org The hydrophobic nature of the phenyl group helps to position the reagent within the lipid bilayer. After reacting with a membrane protein, photoactivation can crosslink the protein to adjacent lipid molecules, providing insights into the lipid environment and specific lipid binding sites on the protein. libretexts.orgacs.org
Table 2: Research Findings in Intermolecular Crosslinking
| Interaction Studied | Key Finding |
| Protein-Protein | Enables the formation of covalent cross-links while maintaining biological activity, making it suitable for structural biology and functional proteomics. |
| Protein-Lipid | Facilitates the investigation of hydrophobic interactions and the structural dynamics of membrane proteins by forming covalent bonds with target molecules. springernature.comnih.gov |
| Protein Complex Conformation | A comparative cross-linking strategy using deuterated and non-deuterated reagents can probe conformational changes in protein complexes in response to stimuli. nih.gov |
Intramolecular Crosslinking for Conformational Probing of Biomolecules
Intramolecular crosslinking can provide valuable information about the three-dimensional structure and conformational dynamics of a single biomolecule. By reacting this compound with a protein, for instance, and then inducing photo-crosslinking, it is possible to form a covalent bond between two different parts of the same polypeptide chain that are in close proximity. nih.gov The identification of these crosslinked sites can provide distance constraints that are useful in computational modeling of the protein's structure. This technique is particularly useful for studying flexible regions of proteins or for capturing transient conformational states. nih.gov
Photo-Crosslinking Approaches in Polymer and Nanomaterial Systems
The photo-crosslinking capabilities of this compound are pivotal in the development and modification of polymer and nanomaterial systems. Upon exposure to UV radiation, the azide moiety of this compound converts into a highly reactive nitrene species. This nitrene can then form covalent bonds with adjacent molecules, leading to the crosslinking of polymer chains or the immobilization of molecules onto nanomaterial surfaces.
This photo-crosslinking technique has been successfully employed to enhance the stability and functionality of various materials. For instance, researchers have utilized this compound to modify the surfaces of silica (B1680970) nanoparticles. By reacting the isothiocyanate group with amine functionalities on the silica surface, a photoreactive layer is created. Subsequent UV irradiation in the presence of a polymer matrix, such as poly(norbornene dicarboxylic acid, dimethyl ester) or polyisoprene, results in the covalent bonding of the nanoparticles to the polymer, effectively acting as non-migrating photoinitiators. mdpi.com This approach has also been extended to immobilize nanoparticles onto the surfaces of materials like polyethylene (B3416737) terephthalate (B1205515) (PET), polyethylene, and polyamide. mdpi.com
Furthermore, the compound has been instrumental in the preparation of specialized polymer structures. For example, it has been used to create photo-active polymer brushes on silica microparticles. mdpi.com These brushes, containing o-nitrobenzyl ester chromophores, can release carboxylic acid groups upon UV exposure, which can then be used to immobilize biomolecules like fluorescent proteins. mdpi.com
The efficiency of these photo-crosslinking reactions is a key factor in their application. The rapid and highly efficient nature of the crosslinking process is necessary to overcome diffusion limitations that can arise as the polymer network grows and becomes more rigid, particularly in solvent-free systems. rsc.org The ability to control the reaction extent by simply managing the light exposure provides precise control over the final properties of the crosslinked material. rsc.org
Role in the Development of Chemical Probes and Biosensors for Analytical Research
The distinct functionalities of this compound make it a valuable component in the design of chemical probes and biosensors for a wide array of analytical research applications.
In the field of chemical biology and drug discovery, identifying the specific molecular targets of bioactive small molecules is a critical step. rsc.org Affinity probes are essential tools in this process, and this compound plays a significant role in their design and synthesis. The isothiocyanate group can readily react with primary amines on a small molecule of interest, while the azide group provides a latent photoreactive handle.
This dual functionality allows for the creation of photoaffinity probes. These probes can first bind to their target protein based on the affinity of the small molecule. nih.gov Upon photoactivation, the azide group generates a reactive nitrene that forms a covalent bond with the target protein, permanently labeling it. nih.gov This strategy enables the identification and characterization of previously unknown binding partners. To facilitate the detection and isolation of the labeled proteins, a reporter tag, such as biotin, is often incorporated into the probe's design. nih.gov The use of multiple photochemistries, including those involving azido-based reagents, has been shown to be necessary to ensure a diverse and comprehensive immobilization of small molecules for binding studies. researchgate.net
| Probe Component | Function | Example Moiety |
| Affinity/Specificity Unit | Binds reversibly to the target protein. | Small molecule of interest |
| Photoreactive Moiety | Forms a covalent bond with the target upon light activation. | Phenyl azide |
| Identification/Reporter Tag | Enables detection and isolation of the labeled protein. | Biotin |
A table illustrating the typical components of a photoaffinity probe.
Reporter Tag Integration for Imaging and Detection Methodologies (e.g., Fluorescence)
The integration of reporter tags is fundamental for visualizing and quantifying biological processes. This compound can be used to attach such tags to molecules of interest. The isothiocyanate group provides a reactive site for conjugation with molecules containing primary amines, such as proteins or amino-modified nucleic acids. The azide group can then be utilized in "click chemistry" reactions, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a fluorescent dye or another reporter molecule that contains an alkyne group. nih.gov
This approach offers a modular and efficient way to label biomolecules for various imaging and detection applications. google.com For instance, fluorescently labeled proteins can be used to study their localization and dynamics within living cells. The ability to introduce the reporter tag at a later stage via click chemistry provides flexibility and avoids potential interference with the initial binding event. nih.gov The development of fluorescent probes that change their spectral properties upon binding to a target can provide a direct readout for detection. uni-regensburg.de
The fabrication of biosensors relies on the effective immobilization of biorecognition elements, such as antibodies or enzymes, onto a sensor surface. nih.gov this compound offers a robust method for achieving this. The isothiocyanate group can covalently bind to amine groups on the bioreceptor molecule. The azide group can then be used to attach the entire complex to a sensor surface that has been functionalized with alkyne groups, again utilizing the highly specific CuAAC reaction. researchgate.net
This method ensures a stable and oriented immobilization of the biorecognition element, which is crucial for the sensitivity and specificity of the biosensor. mdpi.com The ability to control the surface chemistry at the nanoscale is a key factor in developing highly sensitive biosensors. nih.gov This strategy has been applied in the development of various types of biosensors, including those based on electrochemical and optical detection methods, for the detection of a wide range of analytes from small molecules to proteins and cells. mdpi.commdpi.com
Integration into Surface Functionalization and Nanomaterial Science Research
The ability to modify and control the properties of surfaces is fundamental in materials science, particularly for applications in biotechnology and electronics. This compound is a key reagent in the functionalization of surfaces and the engineering of nanomaterials.
Silicon is a widely used material for the fabrication of electronic components and biosensors. Modifying the silicon surface to attach biomolecules without compromising their activity is essential for creating effective biosensors. researchgate.net this compound provides a versatile tool for this purpose.
A common strategy involves first modifying the silicon surface to introduce amine groups. The isothiocyanate end of this compound can then react with these surface amines, creating a photoreactive surface. mdpi.com Alternatively, the isothiocyanate can be reacted with a biomolecule, and the resulting azido-functionalized biomolecule can then be attached to an alkyne-terminated monolayer on the silicon surface via a CuAAC reaction. researchgate.net This latter approach has been used to immobilize peptides onto Si(111) surfaces, with techniques like X-ray photoelectron spectroscopy (XPS) and Fourier-transform infrared (FTIR) spectroscopy confirming the high coverage of the peptide. researchgate.net
The ability to create well-defined and stable molecular layers on solid supports is critical for the development of reproducible and sensitive biosensors and other biomaterials. nih.govmdpi.com The use of this compound in these surface modification protocols contributes significantly to advancing these technologies.
Functionalization of Nanoparticles for Advanced Research Platforms
This compound serves as a heterobifunctional cross-linking agent, enabling the straightforward surface modification of nanoparticles to create advanced and photo-responsive research platforms. The process leverages the compound's dual reactivity: the isothiocyanate (-NCS) group and the photoactivatable azide (-N3) group.
The primary strategy involves the reaction of the isothiocyanate group with primary amine functionalities that have been introduced onto the surface of nanoparticles. For instance, silica nanoparticles (SiO2) are frequently prepared with aminated surfaces for this purpose. researchgate.netmdpi.com The electrophilic carbon of the isothiocyanate group readily reacts with the nucleophilic amine groups on the nanoparticle surface to form a stable and covalent thiourea linkage. rsc.org This initial step effectively tethers the azidophenyl moiety to the nanoparticle, leaving the photoreactive azide group exposed on the particle's exterior.
Once functionalized, these nanoparticles become photosensitive platforms. Upon exposure to ultraviolet (UV) light, the terminal azide group undergoes photolysis to generate a highly reactive nitrene intermediate. researchgate.net This nitrene can then undergo a variety of insertion reactions, forming covalent bonds with adjacent molecules or surfaces, such as a polymer matrix. researchgate.net This ability to form light-induced covalent linkages has been exploited in several research applications.
Detailed Research Findings:
Non-migrating Photo-crosslinking Agents: Researchers have prepared photosensitive nanoparticles by functionalizing amino-modified silica nanoparticles with this compound. researchgate.net These functionalized nanoparticles have been successfully used as non-migrating photo-crosslinkers for unsaturated polymers, including polyisoprene and derivatives of polynorbornene. researchgate.netmdpi.com When dispersed within the polymer matrix, UV irradiation activates the azide groups, causing the nanoparticles to form covalent cross-links with the polymer chains, thereby enhancing the mechanical and thermal stability of the material.
Immobilization on Inert Surfaces: The same photoreactive nanoparticles have been used to create dense, covalently attached nanoparticle layers on inert polymer surfaces. researchgate.net This has been demonstrated on materials such as polyethylene (PE), polyethylene terephthalate (PET), and polyamide fibers. researchgate.netmdpi.com The process involves applying the functionalized nanoparticles to the polymer substrate and then exposing the assembly to UV light. The generated nitrenes react with the polymer surface, permanently immobilizing the nanoparticles without the need for complex surface pre-treatment. researchgate.net
The table below summarizes the functionalization of nanoparticles with this compound for the development of advanced research platforms.
| Nanoparticle Type | Functionalization Chemistry | Resulting Platform | Application | Research Finding |
| Silica Nanoparticles (SiO₂) | Reaction of surface amine groups with the isothiocyanate group of this compound. | Phenyl azide-modified SiO₂ nanoparticles. | Non-migrating photo-crosslinker. | Acts as a photo-crosslinking agent for unsaturated polymers like polyisoprene and polynorbornene derivatives upon UV irradiation. researchgate.netmdpi.com |
| Silica Nanoparticles (SiO₂) | Reaction of surface amine groups with the isothiocyanate group of this compound. | Phenyl azide-modified SiO₂ nanoparticles. | Surface immobilization platform. | Can be covalently immobilized on inert polymer surfaces such as polyethylene, PET, and polyamide fibers via UV-induced reactions. researchgate.netmdpi.com |
Creation of Functionalized Polymeric Architectures
The creation of functionalized polymeric architectures is another significant application of this compound, primarily through the post-polymerization modification of existing polymer chains. This approach introduces photoreactive capabilities to polymers, allowing for the subsequent formation of complex structures like cross-linked networks and surface-grafted layers.
The fundamental chemistry involves the selective reaction of the isothiocyanate group with primary amine functionalities on a polymer. rsc.org Many polymers can be synthesized or modified to contain pendant or terminal primary amine groups. The reaction between the amine-containing polymer and this compound in suitable conditions results in the formation of stable thiourea linkages, effectively decorating the polymer backbone with photoreactive azidophenyl groups. rsc.org
This transformation yields a photoreactive macromolecule that can be used to build higher-order architectures through light-mediated ligation. Upon UV irradiation, the pendant azide groups form reactive nitrenes, which can create covalent bonds with neighboring polymer chains or with a substrate material.
Resulting Polymeric Architectures:
Photo-Cross-linked Networks: Linear, soluble polymers functionalized with azidophenyl groups can be transformed into insoluble, three-dimensional networks. When a film or solution of the functionalized polymer is exposed to UV light, the generated nitrenes react with adjacent polymer chains, forming covalent cross-links. This method is a key strategy for fabricating stable hydrogels and thin films. For example, the principle of using azidophenyl groups for photo-cross-linking has been explored in polymer systems like poly(2-oxazoline)s. researchgate.net
Surface-Grafted Polymer Layers: The photoreactive polymers can be used to create stable, functional coatings on various substrates. The azidophenyl-functionalized polymer is first applied to a surface, and subsequent UV exposure causes the nitrene intermediates to covalently bond the polymer chains to the substrate. This "grafting-to" approach produces robust polymer layers with tailored functionalities, a technique analogous to the immobilization of functionalized nanoparticles. researchgate.net
The following table outlines the process for creating functionalized polymeric architectures using this compound.
| Initial Polymer Type | Functionalization Step | Resulting Polymer | Trigger | Created Architecture |
| Polymer with primary amine groups | Reaction with this compound to form thiourea linkages. | Polymer with pendant photoreactive azidophenyl groups. | UV Light | Cross-linked Network: Covalent bonds form between polymer chains, creating a stable 3D structure. |
| Polymer with primary amine groups | Reaction with this compound to form thiourea linkages. | Polymer with pendant photoreactive azidophenyl groups. | UV Light | Surface-Grafted Layer: Polymer chains are covalently bonded to a substrate, forming a durable functional coating. |
Advanced Spectroscopic and Analytical Characterization Methodologies for 4 Azidophenyl Isothiocyanate and Its Conjugates
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Conjugates and Reaction Intermediates
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of 4-azidophenyl isothiocyanate and its derivatives. Both ¹H NMR and ¹³C NMR are employed to confirm the structural integrity of the synthesized compound.
In the context of its conjugates, NMR provides detailed insights into the covalent linkages formed. For instance, when APITC reacts with amino groups on a biomolecule, the formation of a thiourea (B124793) linkage can be monitored by the appearance of new signals and shifts in the signals of adjacent protons and carbons in both the APITC moiety and the target molecule. analis.com.my Two-dimensional NMR techniques, such as Total Correlation Spectroscopy (TOCSY), can be used to identify specific amino acid residues, like alanine, that are part of a peptide conjugated to APITC. google.com
The characterization of reaction intermediates is also achievable. For example, the formation of aryl N-thiocarbamoylbenzotriazoles, which can be considered reactive intermediates, has been monitored using ¹H NMR, although their instability in certain solvents can lead to rapid decomposition into products like p-aminophenyl isothiocyanate. irb.hr
A notable characteristic in the ¹³C NMR spectrum of isothiocyanates is the isothiocyanate carbon signal itself. This peak is often very broad, sometimes to the point of being nearly indistinguishable from the baseline noise, a phenomenon referred to as "near-silence". glaserchemgroup.com This extreme broadening is attributed to the structural flexibility and dynamics around the N=C=S group. glaserchemgroup.com Heteronuclear Multiple-Bond Correlation (HMBC) spectroscopy can be employed to definitively assign this broad signal by observing its long-range coupling to nearby protons. glaserchemgroup.com
Table 1: Representative NMR Data for Isothiocyanate-Related Compounds
| Compound Type | Nucleus | Typical Chemical Shift (ppm) | Remarks |
|---|---|---|---|
| Aryl Isothiocyanate | ¹³C | ~130-140 | The isothiocyanate carbon signal is often very broad. glaserchemgroup.com |
| Phenyl Group (APITC) | ¹H | ~7.0-7.5 | Aromatic protons show characteristic splitting patterns. |
| Thiourea Linkage | ¹H | Variable | NH protons can be broad and their position is solvent-dependent. analis.com.my |
| Thiourea Linkage | ¹³C | ~181-182 | The C=S carbon signal is a key indicator of conjugation. analis.com.my |
Mass Spectrometry (MS) for Molecular Weight Verification, Reaction Product Identification, and Proteomic Applications
Mass spectrometry (MS) is a cornerstone technique for analyzing this compound and its conjugates, primarily used for verifying molecular weight and identifying reaction products. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are frequently employed. tandfonline.com
For small molecule derivatives of APITC, ESI-MS provides accurate mass measurements, confirming the successful synthesis and modification of the parent compound. analis.com.mynih.gov High-Resolution Mass Spectrometry (HRMS) is particularly valuable for obtaining exact mass data, which helps in confirming the elemental composition of newly synthesized molecules. nih.gov
In proteomics, MS is crucial for identifying proteins that have been targeted and modified by APITC. After a protein is labeled with APITC, it is typically digested into smaller peptides. These peptides are then analyzed by tandem mass spectrometry (MS/MS). The mass of the APITC modification will cause a characteristic mass shift in the peptide to which it is attached. mdpi.com Fragmentation of the modified peptide in the mass spectrometer allows for the identification of the specific amino acid residue that was targeted by the isothiocyanate group. mdpi.com This "bottom-up" proteomic approach is fundamental to identifying the binding targets of isothiocyanates within a complex mixture of cellular proteins. nih.govnih.gov
Furthermore, MS-based methods are used to study the selectivity of electrophilic probes like APITC across the entire proteome. chemrxiv.org By using sophisticated computational platforms, researchers can analyze MS data to identify which amino acid residues (e.g., lysine (B10760008), cysteine) are most reactive towards the isothiocyanate group. chemrxiv.orgacs.org
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Monitoring
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying and tracking the key functional groups in this compound and its reaction products.
The most prominent and characteristic vibrational band for APITC in an IR spectrum is the strong, sharp absorption from the azide (B81097) (–N₃) group, which typically appears around 2100-2130 cm⁻¹. researchgate.net The isothiocyanate (–N=C=S) group also has a characteristic, though often broad and intense, antisymmetric stretching band, usually found in the 2000-2100 cm⁻¹ region.
The progress of a conjugation reaction can be monitored by observing changes in these spectral features. For example, the reaction of the isothiocyanate group with a primary amine to form a thiourea results in the disappearance of the –N=C=S band and the appearance of new bands associated with the thiourea linkage, including N-H stretching and C=S stretching vibrations. analis.com.my Similarly, the conversion of the azide group, for instance through a "click" reaction or photolysis, leads to the disappearance of the characteristic azide peak. researchgate.net In-situ Raman spectroscopy has been used to monitor mechanochemical reactions involving isothiocyanates, revealing the formation of transient intermediates. irb.hr
Table 2: Key Infrared Absorption Frequencies for APITC and Derivatives
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Appearance |
|---|---|---|---|
| Azide (R-N₃) | Asymmetric Stretch | 2100 - 2130 | Strong, Sharp researchgate.net |
| Isothiocyanate (R-N=C=S) | Asymmetric Stretch | 2000 - 2100 | Strong, Broad |
| Thiourea (R-NH-C(=S)-NH-R') | N-H Stretch | 3100 - 3500 | Medium to Strong, Broad |
| Thiourea (R-NH-C(=S)-NH-R') | C=S Stretch | 1200 - 1300 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification, Reaction Kinetics, and Optical Properties of Conjugates
Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile and accessible method used for several applications involving this compound.
One primary use is for quantification. The aromatic phenyl azide moiety in APITC has a distinct UV absorbance maximum, often around 274 nm. researchgate.net This feature allows for the quantification of APITC itself or molecules that have been successfully conjugated with it. researchgate.net For instance, after labeling a protein with APITC, the concentration of the conjugate can be determined by measuring its absorbance. thermofisher.com When quantifying labeled proteins, absorbance is typically measured at 280 nm (for the protein's tryptophan and tyrosine content) and at the λ_max of the dye (the APITC chromophore). thermofisher.comjasco-global.comnih.gov A correction factor is often needed to account for the dye's absorbance at 280 nm. thermofisher.com
UV-Vis spectroscopy is also employed to monitor reaction kinetics. The change in the absorbance spectrum over time can be used to follow the progress of a reaction. For example, the reaction of the isothiocyanate group or the photolytic decomposition of the azide group can be tracked by monitoring the change in absorbance at the characteristic wavelength of the phenyl azide chromophore.
Finally, this technique helps characterize the optical properties of the final conjugates. The incorporation of the APITC moiety into a larger molecule, like a polymer or protein, can be confirmed by the appearance of its characteristic absorption peak in the UV-Vis spectrum of the product. researchgate.net
Table 3: UV-Vis Absorption Data
| Compound/Moiety | Typical λ_max (nm) | Application |
|---|---|---|
| 4-Azidophenyl group | ~274 | Confirmation of conjugation, Quantification researchgate.net |
| Proteins (Tryptophan, Tyrosine) | ~280 | Protein quantification jasco-global.com |
Chromatographic Techniques (e.g., HPLC, LC-MS, GC-MS) for Purity Assessment and Separation of Reaction Mixtures
Chromatographic methods are essential for the purification of this compound after its synthesis and for the analysis and separation of complex reaction mixtures following its use in conjugation chemistry.
High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of APITC and its derivatives. torontech.com By developing a suitable method, often involving a reverse-phase column, the main compound can be separated from any starting materials, by-products, or degradation products. ucanr.edumedicinescience.org The purity is determined by comparing the peak area of the desired compound to the total area of all peaks in the chromatogram. torontech.com HPLC is also used to analyze the purity of final conjugates. datapdf.com
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. This hyphenated technique is invaluable for analyzing complex mixtures, such as the products of a protein conjugation reaction. nih.gov It allows for the separation of different peptides and peptide-APITC conjugates, with the MS detector providing molecular weight information for each separated component. analis.com.myucanr.edu
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for analyzing volatile derivatives or degradation products of APITC. ucanr.edu The sample is vaporized and separated in a gas chromatograph before being detected and identified by a mass spectrometer.
Advanced Imaging Techniques (e.g., Confocal Microscopy for Labeled Biological Systems)
Once a biomolecule or cellular structure is labeled with a probe derived from this compound (often by first "clicking" a fluorescent reporter to the azide handle), advanced imaging techniques like confocal microscopy can be used to visualize its location and dynamics within biological systems.
Confocal laser scanning microscopy provides high-resolution optical images with the ability to create thin optical sections, effectively removing out-of-focus light. ucc.ienih.gov This is particularly useful for visualizing the subcellular localization of a protein that has been tagged using an APITC-based probe. nih.gov For example, if APITC is used to attach a fluorescent dye to a specific protein, confocal microscopy can reveal whether that protein is located in the nucleus, cytoplasm, or on the cell membrane. frontiersin.org
The technique can be used in combination with other fluorescent labels to study the co-localization of multiple proteins or to visualize the interaction between labeled cells and their environment. ucc.iemicroscopyu.com By collecting images in different fluorescence channels, the spatial relationship between different tagged molecules can be determined. nih.gov This makes APITC, in conjunction with click chemistry and fluorescence imaging, a powerful tool for chemical biology and cell biology research. researchgate.net
Computational and Theoretical Studies on 4 Azidophenyl Isothiocyanate and Its Reaction Pathways
Density Functional Theory (DFT) Calculations for Electronic Structure, Bonding, and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure of molecules. nih.govunitn.itaps.org By calculating the electron density, DFT can predict a wide array of molecular properties, including geometry, charge distribution, and orbital energies, which are fundamental to understanding a molecule's stability and reactivity.
For aromatic azides, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G*, have been employed to study the geometry and electronic properties of the azido (B1232118) group attached to an aromatic system. researchgate.net In analogous systems like 9-azidoacridine, calculations have shown that the azide (B81097) group may not be perfectly coplanar with the aromatic ring due to steric effects. researchgate.net The barrier to rotation around the C-N bond is typically low, indicating conformational flexibility. researchgate.net
The electronic structure of 4-azidophenyl isothiocyanate is characterized by the interplay between the electron-withdrawing azide (-N₃) and isothiocyanate (-NCS) groups and the aromatic phenyl ring. DFT calculations can precisely map the electron density distribution and identify the most electron-rich and electron-poor regions of the molecule. This is critical for predicting reactivity. The nitrogen atoms of the azide group and the sulfur atom of the isothiocyanate group are nucleophilic centers, while the central carbon of the isothiocyanate is highly electrophilic.
Furthermore, DFT is used to calculate key reactivity descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity. The locations of these frontier orbitals are also revealing: the HOMO is often localized on the azide and phenyl ring, while the LUMO is centered on the isothiocyanate group, indicating their respective roles as electron donor and acceptor in chemical reactions.
Table 1: Representative DFT-Calculated Properties for Aromatic Azides
| Calculated Property | Typical Finding for Aromatic Azides | Significance for this compound |
|---|---|---|
| C-N Bond Length (Aryl-N₃) | ~1.40 Å | Indicates a strong bond with some double bond character due to conjugation with the phenyl ring. |
| N-N Bond Lengths (in N₃) | Asymmetric (Nα-Nβ ≈ 1.24 Å, Nβ-Nγ ≈ 1.14 Å) | Reflects the bonding in the azide, crucial for its characteristic reactions and photochemical decomposition. |
| Dihedral Angle (Aryl-N₃) | Can be non-zero (e.g., ~32° in 9-azidoacridine) | Suggests potential for non-planar ground state geometry due to steric interactions. |
| Mulliken Atomic Charges | Positive charge on central azide nitrogen, negative on terminal nitrogens. Electrophilic carbon in NCS group. | Predicts sites susceptible to nucleophilic and electrophilic attack, guiding the understanding of reaction mechanisms. |
| HOMO-LUMO Gap | Varies with aromatic system size and substitution | A key indicator of chemical reactivity and the energy required for electronic excitation. |
Note: The values presented are illustrative and based on calculations for analogous aromatic azides. Specific values for this compound would require dedicated DFT calculations.
Molecular Dynamics (MD) Simulations of this compound Interactions with Biomolecular Targets
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view, revealing how molecules move and interact over time. nih.govlongdom.org This is particularly valuable for understanding how this compound, often used as a crosslinking agent, interacts with biomolecules like proteins. nih.gov
MD simulations treat atoms as classical particles and use force fields (like CHARMM, AMBER, or GROMOS) to describe the potential energy of the system. longdom.orgbyu.edu By solving Newton's equations of motion, MD can track the trajectory of every atom in the system, providing insights into conformational changes, binding events, and the role of solvent. nih.govekb.eg
A key challenge in simulating molecules like this compound is the need for accurate force field parameters for its unique functional groups, particularly the azide. Recent work has focused on developing such parameters for unnatural amino acids containing azido and alkynyl groups, which is directly applicable. byu.edu These parameters are crucial for accurately modeling the interactions between the probe and its biological target. byu.edu
In a typical MD simulation of this compound with a protein, the following steps would be taken:
System Setup: The protein structure (often from the Protein Data Bank) and the ligand (this compound) are placed in a simulation box, which is then filled with water molecules and ions to mimic physiological conditions.
Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure, allowing the components to relax into a stable state.
Production Run: A long simulation (nanoseconds to microseconds) is performed to sample the conformational space of the protein-ligand complex.
Analysis of the MD trajectory can reveal:
Binding Pose and Stability: How the compound sits (B43327) within a protein's binding pocket and the stability of this interaction over time. ekb.eg
Key Interacting Residues: Which amino acids in the protein form significant contacts (e.g., hydrogen bonds, hydrophobic interactions) with the probe. nih.gov
Conformational Changes: Whether the binding of the probe induces any changes in the protein's structure.
Solvent Accessibility: The accessibility of the azide and isothiocyanate groups to the solvent or to nucleophilic residues on the protein, which is critical for subsequent covalent modification. ekb.eg
Table 2: Information Gained from MD Simulations of Ligand-Protein Interactions
| Analysis Type | Metric | Insights for this compound |
|---|---|---|
| Structural Stability | Root Mean Square Deviation (RMSD) | Assesses the stability of the protein and the ligand's binding pose over the simulation time. |
| Atomic Fluctuations | Root Mean Square Fluctuation (RMSF) | Identifies flexible regions of the protein, which may be important for ligand binding or function. |
| Binding Free Energy | MM/PBSA or MM/GBSA | Estimates the strength of the binding affinity between the probe and the protein. |
| Interaction Analysis | Hydrogen bonds, hydrophobic contacts | Details the specific amino acid residues responsible for anchoring the probe in the binding site. |
| Solvent Accessible Surface Area (SASA) | SASA of functional groups | Determines the exposure of the azide and isothiocyanate groups, predicting their availability for reaction. ekb.eg |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Probe Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. mdpi.comnih.gov The fundamental principle is that the activity of a molecule is a function of its physicochemical properties, which are in turn determined by its structure. mdpi.com For a molecule like this compound, QSAR can be a powerful tool for designing new probes with enhanced affinity, selectivity, or reactivity.
A QSAR study involves several key steps:
Data Set Assembly: A collection of structurally related compounds with experimentally measured biological activities (e.g., binding affinity, enzyme inhibition) is required. For instance, a series of substituted phenyl isothiocyanates could be synthesized and tested. nih.gov
Descriptor Calculation: A large number of numerical descriptors are calculated for each molecule. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape) descriptors.
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates a subset of the descriptors to the biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation (using a set of molecules not included in the model development).
While a specific QSAR model for this compound is not prominently documented, studies on other isothiocyanate derivatives have successfully used this approach. nih.gov For example, a QSAR study on isothiocyanate-based anti-inflammatory agents identified key descriptors correlated with activity. nih.gov Such models can provide valuable insights for rationally designing new photoaffinity probes based on the this compound scaffold. For example, a QSAR model might reveal that increasing the hydrophobicity of a particular region of the molecule or adding a hydrogen bond donor will enhance binding to a target protein. This information can then guide the synthesis of next-generation probes with improved properties.
Reaction Pathway Analysis and Transition State Modeling for Mechanistic Elucidation
Understanding the precise mechanism of how this compound reacts is essential for its application. The isothiocyanate group readily reacts with nucleophiles, such as the primary amino groups of lysine (B10760008) residues in proteins, to form a stable thiourea (B124793) linkage. The azide group, upon photolysis with UV light, forms a highly reactive nitrene intermediate that can insert into C-H or N-H bonds. Computational methods, particularly DFT, are invaluable for mapping out the energy landscapes of these reactions. researchgate.netresearchgate.net
Reaction pathway analysis involves locating the structures of reactants, products, intermediates, and, crucially, the transition states (TS) that connect them on the potential energy surface. osti.govchemrxiv.org The transition state is the highest energy point along the reaction coordinate and represents the energetic barrier that must be overcome for the reaction to proceed.
For the reaction of the isothiocyanate group with an amine, DFT calculations can model the stepwise process:
Nucleophilic Attack: The amine nitrogen attacks the electrophilic carbon of the isothiocyanate.
Proton Transfer: A proton is transferred from the amine to the nitrogen of the isothiocyanate.
Calculations can determine the activation energy for this process, providing a quantitative measure of the reaction rate. Studies on related thiourea systems have used DFT (e.g., with the B3LYP functional) to model transition states for bond formation and cleavage. researchgate.net
Similarly, the photochemical reaction of the azide group can be studied. Upon absorption of a photon, the azide is excited to a higher electronic state. Computational methods can model this excited state and the subsequent decomposition pathway, which involves the loss of N₂ gas to form the singlet or triplet nitrene. The calculations can then explore the various possible insertion reactions of the nitrene, helping to predict the likely sites of covalent attachment on a target molecule.
Table 3: Key Components of Computational Reaction Pathway Analysis
| Component | Description | Relevance to this compound Reactions |
|---|---|---|
| Potential Energy Surface (PES) | A mathematical surface that describes the energy of a molecule as a function of its geometry. | The landscape on which all chemical reactions involving the probe occur. |
| Stationary Points | Minima (reactants, intermediates, products) and saddle points (transition states) on the PES. | Identifying these points is the primary goal of the analysis to map the reaction course. |
| Transition State (TS) | The highest energy structure along the lowest energy path between a reactant and a product. | The geometry and energy of the TS determine the reaction's activation barrier and, thus, its rate. osti.gov |
| Activation Energy (Ea) | The energy difference between the reactants and the transition state. | A high Ea indicates a slow reaction, while a low Ea suggests a fast reaction. |
| Reaction Coordinate | The path of minimum energy connecting reactants and products on the PES. | Describes the progress of the reaction, showing how the molecular geometry changes during the transformation. |
By combining these computational approaches, researchers can build a comprehensive, multi-scale model of this compound's behavior, from its intrinsic electronic properties to its dynamic interactions and chemical reactivity. This knowledge is instrumental in the rational design of experiments and the development of new, more effective chemical probes.
Challenges and Future Research Directions in 4 Azidophenyl Isothiocyanate Chemistry
Development of Novel Reaction Modalities and Expanding Bioorthogonal Capabilities
The utility of 4-APITC is fundamentally linked to the bioorthogonal nature of its reactive groups—reactions that can proceed in complex biological environments without interfering with native biochemical processes. nih.gov A primary challenge is to move beyond the conventional reactions and develop novel, more efficient, and versatile conjugation strategies.
The azide (B81097) group typically participates in the Huisgen 1,3-dipolar cycloaddition with alkynes, a cornerstone of "click chemistry." nih.gov Future research is focused on expanding this toolbox. This includes the development of new cyclooctyne (B158145) derivatives for strain-promoted azide-alkyne cycloaddition (SPAAC), which circumvents the need for cytotoxic copper catalysts required in the classical copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). rsc.org The kinetics and efficiency of these reactions are critical, and research aims to find the optimal balance between cyclooctyne stability and reactivity for biological applications. scispace.com Beyond alkynes, the Staudinger ligation, which involves the reaction of azides with triarylphosphines, offers an alternative bioorthogonal pathway, though it can suffer from slower reaction kinetics. nih.govnih.gov
The isothiocyanate group readily reacts with primary amines, such as the N-terminus of proteins or the side chain of lysine (B10760008) residues, to form stable thiourea (B124793) linkages. nih.gov However, achieving specificity among the many available lysine residues on a protein surface is a significant hurdle. rsc.org Novel modalities are being explored to enhance selectivity. For instance, related reagents like 4-azidophenyl glyoxal (B1671930) (APG) have been developed for the selective functionalization of arginine residues, offering an alternative targeting strategy. researchgate.net Future work will likely involve creating derivatives of 4-APITC with altered electrophilicity or steric properties to favor reaction with specific nucleophiles or microenvironments on a protein's surface.
| Bioorthogonal Reaction | Azide-Based Partner | Key Feature/Challenge |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne | High efficiency, but requires potentially toxic copper catalyst. nih.gov |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Cyclooctyne | Copper-free and suitable for live cells, but kinetics depend on cyclooctyne design. rsc.orgnih.gov |
| Staudinger Ligation | Triarylphosphine | Copper-free, but often has slower reaction kinetics compared to cycloadditions. nih.govnih.gov |
Exploration of New Applications in Emerging Chemical and Biological Research Fields
While 4-APITC has been traditionally used for protein cross-linking and characterization, its unique properties are being leveraged in several emerging research fields.
One of the most exciting new frontiers is single-molecule protein sequencing . google.comnih.govsemanticscholar.org In proposed methods, 4-APITC or similar reagents could be used to derivatize the N-terminal amino acid of a peptide immobilized on a surface. google.comgoogle.com The azide group then serves as a "click" handle for attaching reporter molecules, allowing for the identification of the terminal amino acid before it is cleaved off in a subsequent Edman degradation cycle. google.com This approach could revolutionize proteomics by enabling sequencing with ultimate sensitivity. nih.gov
Another emerging application is in the engineering of viral vectors for gene therapy . Researchers have explored the chemical modification of adeno-associated virus (AAV) capsids to alter their tropism and evade immune responses. nih.gov Reagents analogous to 4-APITC, such as 4-azidophenyl glyoxal, have been used to attach azide groups to the viral capsid, which can then be conjugated with specific targeting ligands via click chemistry. nih.gov This allows for retargeting the virus to specific cell types, a promising strategy for enhancing the efficacy of gene therapies. nih.gov
Furthermore, the combination of photoaffinity labeling with click chemistry (a strategy for which 4-APITC is well-suited) is a powerful tool in chemical proteomics for target identification and validation. nih.govmdpi.com Clickable photoprobes allow for the capture of protein binding partners in a cellular context, which are then tagged with a reporter for identification by mass spectrometry. nih.govmdpi.com
Methodological Advancements for Enhanced Efficiency and Specificity in Complex Biological Environments
A major challenge in using 4-APITC is ensuring that its reactions are efficient and specific, particularly within the crowded and complex environment of a living cell or even a cell lysate. nih.govnih.gov Future research is heavily focused on methodological advancements to address this.
Optimizing reaction conditions is crucial. For isothiocyanate-based conjugations, the reaction with primary amines is pH-dependent. While alkaline conditions can facilitate the reaction, they can also accelerate the hydrolysis of other reactive groups, such as N-hydroxysuccinimide (NHS) esters, which are often used in similar applications. nih.gov Isothiocyanates are generally more resistant to hydrolysis, which is an advantage. nih.gov For related reagents like glyoxals that target arginine, the buffer composition and pH have been shown to dramatically affect conjugation efficiency, with efficiencies increasing from 27% to 68% by changing the buffer system. researchgate.net
For the azide group, the choice of ligation chemistry is critical. A comparative study of bioorthogonal reactions with azides found that CuAAC was the most efficient for labeling proteins in lysates, but its cytotoxicity makes it unsuitable for live cells. nih.gov For live-cell applications, both Staudinger ligation and SPAAC were effective, with the best choice depending on the specific molecular context of the azide. nih.gov Developing new ligands for the copper catalyst in CuAAC to reduce its toxicity and improve efficiency remains an active area of research.
The table below summarizes a comparison of bioorthogonal ligation methods for azide-functionalized biomolecules.
| Ligation Method | Typical Environment | Advantages | Limitations |
| CuAAC | Cell Lysates, In Vitro | Fast kinetics, high efficiency. | Copper catalyst is toxic to living cells. nih.gov |
| SPAAC | Live Cells, In Vivo | No cytotoxic catalyst required. rsc.orgnih.gov | Reaction rate is dependent on the specific strained alkyne used. scispace.com |
| Staudinger Ligation | Live Cells, In Vivo | No cytotoxic catalyst required. nih.gov | Generally slower kinetics than cycloadditions. nih.gov |
Overcoming Current Limitations in Probe Design and Conjugation Efficiency
The effectiveness of 4-APITC as a molecular probe is constrained by several factors related to its design and the efficiency of the conjugation process. Overcoming these limitations is key to its future utility.
Probe Design: Designing effective molecular probes is a multi-parameter challenge. nih.govscispace.comgene-quantification.com For 4-APITC-based probes, this involves balancing the reactivity of the two functional groups, ensuring adequate solubility in aqueous biological buffers, and minimizing steric hindrance that could prevent access to the target site. nih.gov For photoaffinity labeling, the probe must bind to its target with sufficient affinity and specificity before photoactivation. nih.govjst.go.jp A significant challenge is that adding the photo-reactive azidophenyl group and the click handle might alter the biological activity or binding affinity of the parent molecule it is attached to. mdpi.com Future design efforts will focus on creating more compact and less disruptive versions of the bifunctional linker.
Conjugation Efficiency: Achieving high conjugation efficiency is critical, especially when working with precious biological samples. rsc.org The stochastic modification of lysine residues by the isothiocyanate group often leads to a heterogeneous mixture of products, with varying numbers of probes attached at different locations. rsc.orgnih.gov This heterogeneity can compromise the biological activity of the protein and complicate the interpretation of results, a significant issue in the development of therapeutics like antibody-drug conjugates (ADCs). rsc.org Strategies to improve efficiency and homogeneity include engineering specific amino acid residues (like cysteines or non-natural amino acids) at desired locations for site-specific modification. rsc.orgnih.gov Additionally, optimizing linker length and flexibility in the probe design can help overcome steric hindrance and improve access to the target residue, thereby increasing conjugation efficiency.
Q & A
Q. What are the key synthetic routes for 4-azidophenyl isothiocyanate (NCS-PhA), and how can purity be validated?
NCS-PhA is synthesized via functionalization of phenyl isothiocyanate with azide groups. A common method involves reacting 4-azidoaniline with thiophosgene under controlled conditions, followed by purification via column chromatography. Purity validation requires a combination of analytical techniques:
Q. How does NCS-PhA interact with saturated elastomers, and what analytical methods characterize these reactions?
NCS-PhA acts as a cross-linking agent in elastomers like natural rubber (NR) by forming covalent bonds via azide-alkyne cycloaddition or thiourea linkages. Key analytical approaches include:
- Swelling experiments to calculate cross-link density using the Flory-Rehner equation .
- FTIR spectroscopy to track the disappearance of azide (-N₃) and isothiocyanate (-NCS) peaks .
- Mooney viscosity measurements to monitor changes in polymer flow properties during vulcanization .
Q. What safety protocols are critical when handling NCS-PhA in laboratory settings?
- Use fume hoods and personal protective equipment (PPE) due to its volatility and potential respiratory toxicity.
- Avoid contact with reducing agents to prevent unintended azide decomposition.
- Store in airtight, light-resistant containers at ≤4°C to minimize degradation .
Advanced Research Questions
Q. How can experimental design optimize NCS-PhA-mediated derivatization for trace analyte detection?
A central composite design (CCD) is recommended to optimize parameters like reagent concentration, pH, and reaction time. For example, in histamine detection using phenyl isothiocyanate derivatives:
- Screening phase : A fractional factorial design identifies critical factors (e.g., triethylamine volume, buffer pH) .
- Optimization phase : CCD refines parameters to achieve maximal derivatization efficiency, validated via response surface methodology (RSM) .
- Validation : Limits of detection (LOD) and quantification (LOQ) are calculated using signal-to-noise ratios (e.g., LOD = 0.36 µg/ml in tuna fish samples) .
Q. How should researchers resolve contradictions in cross-linking efficiency data for NCS-PhA-modified elastomers?
Contradictions may arise from variations in polymer microstructure or competing side reactions. Mitigation strategies include:
- Controlled kinetic studies using DSC or rheometry to isolate temperature-dependent reaction pathways .
- Swelling ratio normalization to account for solvent-polymer interactions .
- Comparative FTIR analysis of model compounds (e.g., vulcanized vs. uncured samples) to quantify functional group consumption .
Q. What are the challenges in quantifying NCS-PhA’s stability under physiological conditions, and how can they be addressed?
NCS-PhA’s azide group is prone to hydrolysis or photodegradation. Stability assays should employ:
Q. How can NCS-PhA be integrated into multi-functional probes for biomedical imaging?
NCS-PhA’s isothiocyanate group enables covalent conjugation to biomolecules (e.g., antibodies, peptides). For tumor-targeted imaging:
- Fluorescent tagging : Couple NCS-PhA with rhodamine derivatives for pH- or temperature-sensitive probes .
- Validation : Confocal microscopy and flow cytometry to confirm target-specific binding in cell cultures .
- In vivo testing : Use murine models to correlate fluorescence intensity with tumor stage .
Methodological Considerations
Q. What statistical frameworks are appropriate for analyzing NCS-PhA reaction kinetics?
- Pseudo-first-order kinetics for reactions with excess reagent .
- Arrhenius plots to determine activation energy from temperature-dependent rate constants .
- ANOVA for multi-factor experimental designs (e.g., CCD outputs) to assess parameter significance .
Q. How should researchers validate cross-linking efficiency in complex polymer matrices?
- Sol-gel analysis to measure insoluble fraction post-reaction .
- Dynamic mechanical analysis (DMA) to correlate cross-link density with viscoelastic properties .
- SEM/TEM imaging to visualize network morphology changes .
Data Presentation and Reproducibility
Q. What are best practices for reporting NCS-PhA-related data in peer-reviewed journals?
- Raw data : Include in appendices (e.g., HPLC chromatograms, NMR spectra) .
- Uncertainty quantification : Report standard deviations for triplicate measurements and instrument error margins .
- Reproducibility checklist : Specify batch numbers, solvent purity, and ambient conditions during experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
